molecular formula C10H14Cl2 B103686 1,3-Dichloroadamantane CAS No. 16104-50-0

1,3-Dichloroadamantane

Cat. No.: B103686
CAS No.: 16104-50-0
M. Wt: 205.12 g/mol
InChI Key: DZLCQHWJVJXVES-UHFFFAOYSA-N
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Description

1,3-Dichloroadamantane is an organic compound with the molecular formula C₁₀H₁₄Cl₂. It is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. The compound is characterized by the presence of two chlorine atoms attached to the 1 and 3 positions of the adamantane framework. This unique structure imparts specific chemical properties and reactivity to this compound, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloroadamantane can be synthesized through the catalytic chlorination of adamantane. The process involves the use of carbon tetrachloride as a solvent and iron-containing catalysts such as iron(III) acetylacetonate (Fe(acac)₃) or ferrocene (Fe(C₅H₅)₂). The reaction is carried out at a temperature range of 160-170°C for 3-6 hours in the presence of methanol .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The process is optimized for large-scale production by controlling reaction parameters such as temperature, catalyst concentration, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloroadamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fuming Nitric Acid: Used for oxidation reactions to form nitrated derivatives.

    Nucleophiles: Such as hydroxide ions, used in substitution reactions to replace chlorine atoms.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dichloroadamantane involves its reactivity towards various reagents. For example, during oxidation with nitric acid, the chlorine atoms are replaced by nitrate groups, leading to the formation of nitrated derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1,3-Dichloroadamantane can be compared with other halogenated adamantane derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of derivatives through substitution, oxidation, and reduction reactions.

Properties

IUPAC Name

1,3-dichloroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLCQHWJVJXVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333925
Record name 1,3-Dichloroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16104-50-0
Record name 1,3-Dichloroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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